
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide, also known as DPN, is a compound that has been widely studied in scientific research for its potential applications in various fields such as pharmacology, biochemistry, and physiology. This compound is a selective estrogen receptor modulator (SERM) that has been shown to exhibit both agonistic and antagonistic effects on estrogen receptors in different tissues.
Mecanismo De Acción
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide exerts its effects on estrogen receptors by binding to them and inducing conformational changes that result in either agonistic or antagonistic effects depending on the tissue type. In breast cancer cells, this compound has been shown to exhibit anti-proliferative effects by inducing cell cycle arrest and apoptosis. In osteoblasts, this compound has been shown to promote bone formation by stimulating osteoblast differentiation and mineralization. In cardiovascular cells, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of cardiovascular disease. In neurons, this compound has been shown to protect against oxidative stress and excitotoxicity, which are key factors in the development of neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects depending on the tissue type. In breast cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In osteoblasts, this compound has been shown to stimulate bone formation and mineralization. In cardiovascular cells, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of cardiovascular disease. In neurons, this compound has been shown to protect against oxidative stress and excitotoxicity, which are key factors in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide in lab experiments is its selectivity for estrogen receptors, which allows for the study of specific tissue types without affecting other tissues. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several areas of future research that could be explored with regards to 3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide. One area of interest is the potential use of this compound in the treatment of breast cancer, osteoporosis, cardiovascular disease, and neurodegenerative diseases. Another area of interest is the development of more efficient synthesis methods for this compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound in different tissues and to identify any potential side effects or interactions with other drugs.
Métodos De Síntesis
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-phenoxyphenylboronic acid with 3,5-dimethoxybenzoyl chloride in the presence of a palladium catalyst, followed by a reduction step using sodium borohydride. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-(4-phenoxyphenyl)benzamide has been extensively studied in scientific research for its potential applications in various fields such as pharmacology, biochemistry, and physiology. Some of the key areas of research include breast cancer, osteoporosis, cardiovascular disease, and neuroprotection.
Propiedades
IUPAC Name |
2,2-diphenyl-N-[(Z)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2/c31-28(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)30-29-20-25-18-10-11-19-26(25)32-21-22-12-4-1-5-13-22/h1-20,27H,21H2,(H,30,31)/b29-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWWSPPCECILBP-BRPDVVIDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N\NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

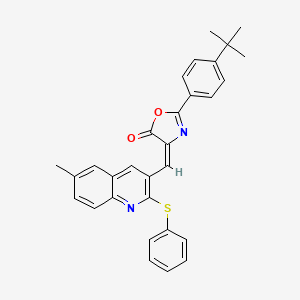

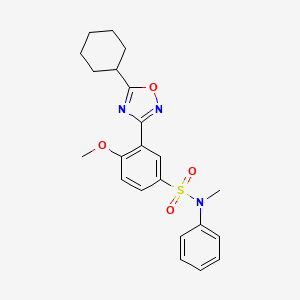
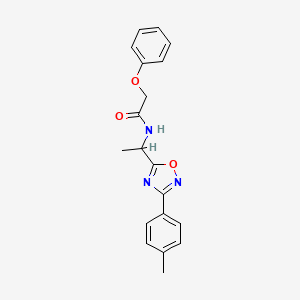

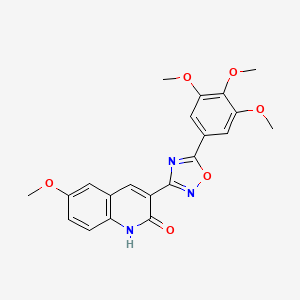
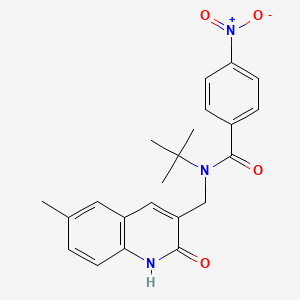
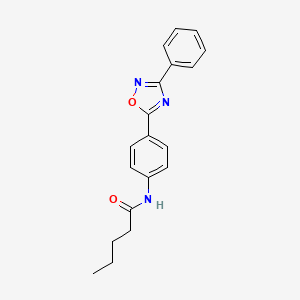


![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)

![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696724.png)
